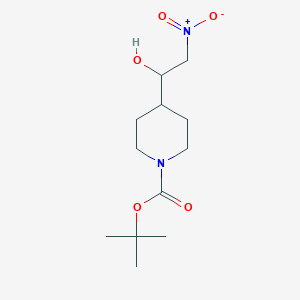

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O5 It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a nitroethyl group

Properties

IUPAC Name |

tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)13-6-4-9(5-7-13)10(15)8-14(17)18/h9-10,15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHHOQRLAPSWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592696 | |

| Record name | tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301221-56-7 | |

| Record name | tert-Butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate generally involves:

- Introduction of the piperidine ring with Boc protection at the nitrogen.

- Functionalization of the 4-position of the piperidine ring with a 1-hydroxy-2-nitroethyl substituent.

- Use of substitution and condensation reactions to install the nitroethyl side chain.

- Purification by chromatographic techniques to isolate the desired compound.

The synthetic route typically proceeds via intermediates such as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, which is then elaborated to the nitro-substituted product.

Preparation Methods and Reaction Conditions

Several methods and reaction conditions have been reported or can be inferred from related piperidine derivatives and nitroalkylation chemistry:

Detailed Reaction Example (Inferred from Related Compounds)

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield | Comments |

|---|---|---|---|---|---|

| Base-mediated substitution | Potassium tert-butoxide, nitroalkyl electrophile | DMSO | 20°C, 1 h, inert atmosphere | ~60% | Mild conditions, common approach |

| Mitsunobu reaction | DIAD, triphenylphosphine | THF, toluene | 0-35°C, 8-24 h | 50-75% | Alternative for ether linkages, adaptable |

| Sodium hydride activation | NaH, DMF | Room temperature, overnight | 60-62% | Used for intermediate formation |

Research Findings and Literature Insights

- The synthesis of this compound is typically multi-step and requires careful control of reagents and conditions to optimize yield and purity.

- Related piperidine derivatives have been synthesized using base-mediated nucleophilic substitution and Mitsunobu reactions, providing a framework for the preparation of the target compound.

- Purification by silica gel chromatography remains the standard to isolate the product from reaction mixtures containing unreacted starting materials and side products.

- Optimization of reaction time, temperature, and reagent stoichiometry is critical to minimize side reactions such as over-alkylation or decomposition of the nitro group.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate:

- Molecular Formula : CHNO

- Molecular Weight : 274.31 g/mol

- Purity : Typically available at 95% or higher

- Storage Conditions : Recommended storage at 2-8ºC

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. The nitro group in the structure is known for enhancing antibacterial activity, particularly against resistant strains.

Neuropharmacology

Research has shown that piperidine derivatives can influence neurotransmitter systems. This compound may act as a modulator of dopamine and serotonin receptors, providing insights into treatments for psychiatric disorders.

Pharmacological Studies

Pharmacological evaluations have focused on the compound's safety and efficacy profiles:

Case Study: Analgesic Properties

A study conducted on animal models demonstrated that this compound could reduce pain responses effectively, suggesting its potential use in pain management therapies. The analgesic effects were attributed to its interaction with pain pathway receptors.

Material Science Applications

In addition to biological applications, this compound has been explored for its utility in material science:

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for modifications that can enhance thermal stability and mechanical strength in polymer matrices.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Compatibility with Solvents | Good |

Future Research Directions

Ongoing research is directed towards exploring the full spectrum of applications for this compound:

- Combination Therapies : Investigating the compound's effectiveness in combination with existing drugs to enhance therapeutic outcomes.

- Targeted Drug Delivery : Exploring its potential in nanomedicine for targeted delivery systems aimed at specific tissues or cells.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1-Boc-4-hydroxypiperidine: A related compound with a similar piperidine ring structure but lacking the nitroethyl group.

N-Boc-4-piperidineacetaldehyde: Another similar compound with an aldehyde group instead of the nitroethyl group.

Uniqueness

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxy group and a nitroethyl group on the piperidine ring

Biological Activity

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, with the molecular formula CHNO and CAS number 301221-56-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a nitroethyl group, which contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 274.313 g/mol |

| Density | 1.189 g/cm³ |

| Boiling Point | 403.4 °C at 760 mmHg |

| LogP | 1.732 |

| Flash Point | 197.8 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects such as modulation of inflammatory responses.

Potential Applications

- Medicinal Chemistry : Investigated as a precursor for developing pharmaceutical compounds.

- Biological Research : Explored for its interactions with biomolecules and potential effects on cellular pathways.

Case Studies

Recent studies have explored the compound's potential as an NLRP3 inflammasome inhibitor:

- Study on NLRP3 Inhibition : A series of compounds related to piperidine structures were tested for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. The results indicated that modifications of piperidine derivatives could enhance their inhibitory activity against IL-1β release, suggesting that this compound may also possess similar properties .

In Vitro Studies

In vitro pharmacological screening has shown that compounds derived from the piperidine scaffold can significantly affect cellular responses:

- IL-1β Release Assay : Compounds were tested for their ability to reduce IL-1β release in LPS-stimulated THP-1 macrophages. Results indicated a concentration-dependent inhibition of IL-1β release, highlighting the potential anti-inflammatory properties of the studied compounds .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Boc-4-hydroxypiperidine | Lacks nitroethyl group | Moderate activity |

| N-Boc-4-piperidineacetaldehyde | Contains an aldehyde instead of nitro group | Varies based on structure |

This compound is distinguished by its dual functional groups (hydroxy and nitro), which potentially enhance its biological interactions compared to these similar compounds.

Q & A

Q. What safety protocols are essential for handling tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .

- Emergency Measures : Ensure eyewash stations and emergency showers are accessible. In case of spills, evacuate the area and use absorbent materials for containment .

- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services .

Q. What synthetic routes are typically used to prepare this compound?

- Methodological Answer : A multi-step synthesis is common:

Intermediate Formation : React piperidine derivatives with nitroethylating agents under controlled conditions (e.g., 0–5°C to minimize side reactions).

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which analytical techniques confirm the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- GC-MS : Monitor retention time (RT) and fragmentation patterns (e.g., m/z 57, 83) to verify molecular weight and functional groups .

- FTIR-ATR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .

- HPLC-TOF : Measure exact mass (Δppm < 2) to confirm molecular formula .

| Technique | Key Parameters | Purpose |

|---|---|---|

| GC-MS | RT = 7.94 min, EI ionization | Detect impurities/byproducts |

| FTIR-ATR | 4000–400 cm⁻¹, 4 cm⁻¹ resolution | Functional group analysis |

| HPLC-TOF | Theoretical mass = 276.1838 | Purity assessment |

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL) refine the structure, prioritizing high-resolution (<1.0 Å) datasets .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to identify directional interactions (e.g., O–H···O nitro) using ORTEP-3 for visualization .

- Troubleshooting : Address twinning or disorder by applying SHELXD for phase refinement or using PLATON’s ADDSYM to check missed symmetry .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare NMR (¹H/¹³C) shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). For crystallography, validate hydrogen atom positions using difference Fourier maps .

- Dynamic Effects : Account for conformational flexibility (e.g., piperidine ring puckering) via variable-temperature NMR or molecular dynamics simulations .

Q. What computational strategies predict the compound’s reactivity in complex reactions?

- Methodological Answer :

- DFT Modeling : Optimize geometry at the M06-2X/def2-TZVP level to study nitro group reduction pathways or Boc deprotection kinetics.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding and steric complementarity .

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (20–80°C), solvent (THF vs. DCM), and catalyst (e.g., DMAP) to identify optimal parameters via response surface methodology .

- Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap nitroso intermediates during nitroethylation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.